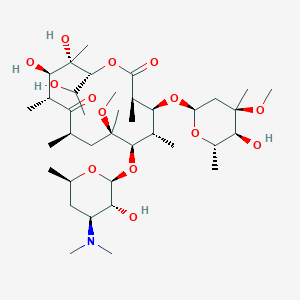
4-异丁基吡咯烷-2-酮
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds like 4-Isobutylpyrrolidin-2-one, involves intricate chemical reactions and methodologies. For instance, a lithiation/isomerization/intramolecular carbolithiation sequence has been reported as an efficient method for synthesizing a range of polysubstituted dihydropyridines and pyridines, starting from N-allyl-ynamides (Gati, Rammah, Couty, & Evano, 2012). Additionally, synthesis methods involving reactions with (hetero)aromatic C-nucleophiles and trifluoroacetic acid have been developed for related pyrrolidin-1-yl compounds (Smolobochkin et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including 4-Isobutylpyrrolidin-2-one, is characterized by the presence of a pyrrolidine ring, a five-membered heterocycle containing nitrogen. This structure imparts distinct chemical and physical properties to the compound. Structural determination of such compounds often involves techniques like NMR, X-ray crystallography, and molecular modeling (Sharma et al., 2013).
Chemical Reactions and Properties
Pyrrolidine derivatives are known for their reactivity and ability to undergo various chemical transformations. These reactions are often pivotal in the synthesis of complex organic compounds. For example, the photochemical in-flow synthesis of 2,4-methanopyrrolidines demonstrates the reactivity of pyrrolidine derivatives under specific conditions (Levterov et al., 2018).
科学研究应用
药物分析中的手性分离
4-异丁基吡咯烷-2-酮衍生物用于手性分离,这对于确定药物的对映异构体纯度至关重要。 该化合物能够产生对映异构体,使其成为在手性固定相(例如多糖和环状糖肽手性固定相)上进行色谱分离的宝贵工具 . 此过程对于开发活性药物成分至关重要,因为药理活性通常与单个对映异构体相关 .
药物化合物的合成
吡咯烷-2-酮药效团(4-异丁基吡咯烷-2-酮属于该药效团)是药物化学中的一个关键结构。 其衍生物因其在合成新的药物化合物(特别是自吡拉西坦发现以来)方面的潜力而被广泛研究 . 在2-吡咯烷酮环中引入取代基以产生手性中心,仍然是一个活跃的研究领域 .
生物化学研究
该化合物也可能在生物化学研究中发挥作用,特别是在涉及小分子与生物大分子相互作用的研究中。 基于吡咯烷-2-酮药效团的结构类似物在该领域引起了极大的兴趣 .
安全和危害
属性
IUPAC Name |
4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582855 | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61312-87-6 | |
| Record name | Pregabalin lactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGABALIN LACTAM, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Isobutylpyrrolidin-2-one and how is it formed during Pregabalin synthesis?
A: 4-Isobutylpyrrolidin-2-one is a by-product identified during the synthesis of Pregabalin. While the exact mechanism of its formation is not elaborated upon in the provided research, it's likely generated through a side reaction within the multi-step synthesis process of Pregabalin. [, ]
Q2: How was 4-Isobutylpyrrolidin-2-one characterized in the research?
A: Researchers characterized 4-Isobutylpyrrolidin-2-one using a combination of spectroscopic techniques. These included Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis. These techniques provided detailed information about the compound's structure and molecular weight, confirming its identity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)








![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)